Lotusine

Übersicht

Beschreibung

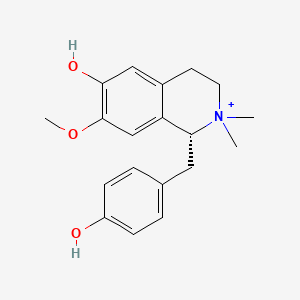

Lotusine is a member of isoquinolines and is a natural product found in Magnolia officinalis, Xylopia parviflora, and Nelumbo nucifera .

Synthesis Analysis

There are several studies that have been conducted on Lotusine. For instance, a study titled “Insight into Lotusine and Puerarin in Repairing Alcohol-Induced Metabolic Disorder Based on UPLC-MS/MS” discusses the effects of Lotusine on alcohol-induced metabolic disorders . Another study titled “NMR spectroscopic analysis of lotusine” provides an analysis of Lotusine using a series of NMR experiments .

Molecular Structure Analysis

Lotusine has a molecular formula of C19H24NO3+ and a molecular weight of 314.4 g/mol . The structure of Lotusine has been analyzed using NMR spectroscopy .

Chemical Reactions Analysis

Lotusine has been studied for its effects on various biological systems. For example, a study titled “Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells” discusses the protective effects of Lotusine against doxorubicin-induced toxicity .

Physical And Chemical Properties Analysis

Lotusine is a soluble alkaloid and is one of the major constituents of the Chinese medicine Lotus Plumule . It has a molecular weight of 314.40 and a molecular formula of C19H24NO3 .

Wissenschaftliche Forschungsanwendungen

- Lotusine’s Role : Lotusine has been studied for its anti-wrinkle effects. It reduces sUV-induced matrix metalloproteinase (MMP)-1 expression, which plays a role in skin aging .

- Mechanism : Lotusine modulates transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB), both involved in skin health .

- Health Benefits : The lotus can be developed as a valuable functional food due to its potential benefits related to MMP-1 expression and skin aging .

- Research Finding : Lotusine repairs metabolite disorders induced by alcohol, particularly related to nucleotide metabolism and glutathione metabolism .

- Comparison to Puerarin : It shows similar activities to puerarin in alleviating behavioral abnormalities, neuroapoptosis, and hepatic lipid accumulation caused by alcohol exposure .

- Hepatic Lipid Accumulation : Lotusine helps prevent excessive lipid accumulation in the liver due to alcohol exposure .

Anti-Wrinkle Properties

Functional Food Potential

Alcohol-Related Metabolite Repair

Neuroprotective Effects

Skin Health and Photoaging

Wirkmechanismus

Target of Action

Lotusine, an alkaloid derived from Nelumbo Nucifera (Gaertn.), primarily targets the Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that breaks down fibrin collagen and plays a significant role in photoaging . Lotusine also interacts with cardiomyocytes , specifically embryonically derived rat cardiomyocytes (H9c2), to attenuate doxorubicin-induced toxicity .

Mode of Action

Lotusine interacts with its targets by modulating transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB) . These proteins are activated via multiple signal transduction cascades, including the p38 MAPK, JNK, ERK1/2, and Akt pathways in the skin . Lotusine inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . In cardiomyocytes, lotusine mitigates doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase-3 .

Biochemical Pathways

Lotusine affects several biochemical pathways. It inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . These pathways are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, Lotusine can reduce the expression of MMP-1 and prevent skin aging following solar UV exposure .

Pharmacokinetics

It is known that lotusine is a soluble alkaloid , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of Lotusine.

Result of Action

Lotusine has been shown to reduce solar UV-induced MMP-1 expression . This results in a decrease in the breakdown of fibrin collagen, thereby preventing skin aging . In cardiomyocytes, Lotusine increases endogenous antioxidants and reduces lipid peroxidation, leading to decreased reactive oxygen species generation . This results in a reduction of doxorubicin-induced toxicity and apoptosis .

Action Environment

The action of Lotusine is influenced by environmental factors such as solar UV radiation . Solar UV radiation can induce the synthesis and expression of MMP-1 in the human epidermis . Lotusine has been shown to reduce this UV-induced MMP-1 expression, suggesting that it can counteract the effects of environmental stressors like UV radiation .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTMLINFIQCERN-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317849 | |

| Record name | (-)-Lotusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lotusine | |

CAS RN |

6871-67-6 | |

| Record name | (-)-Lotusine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Lotusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lotusine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8U3YU3QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)

![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)

![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)